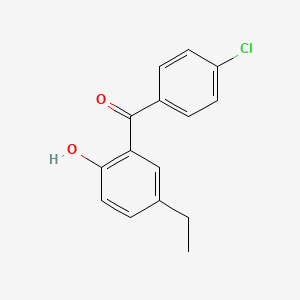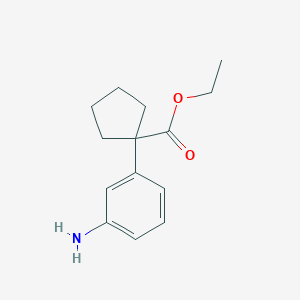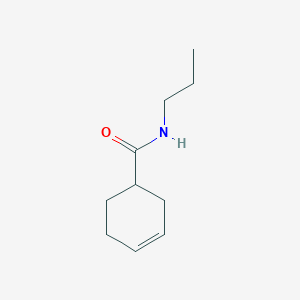![molecular formula C16H19NO3 B8636870 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-](/img/structure/B8636870.png)
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- is an organic compound with the molecular formula C16H19NO3 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an aminopropane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and 3-aminopropane-1,2-diol.
Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with 3-aminopropane-1,2-diol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the aminopropane-1,2-diol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2-propanediol: This compound lacks the benzyloxy group and has different chemical properties and applications.
4-Benzyloxybenzaldehyde: This compound contains the benzyloxy group but lacks the aminopropane-1,2-diol moiety.
3-(4-Methoxyphenyl)aminopropane-1,2-diol: This compound has a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
Uniqueness
The presence of both the benzyloxy group and the aminopropane-1,2-diol moiety in 1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]- makes it unique
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
3-(4-phenylmethoxyanilino)propane-1,2-diol |
InChI |
InChI=1S/C16H19NO3/c18-11-15(19)10-17-14-6-8-16(9-7-14)20-12-13-4-2-1-3-5-13/h1-9,15,17-19H,10-12H2 |
Clé InChI |
PTVDPONOUBBLRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8636806.png)
methanone](/img/structure/B8636810.png)











